

Enasidenib Mesylate: In Vitro Protocols for AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

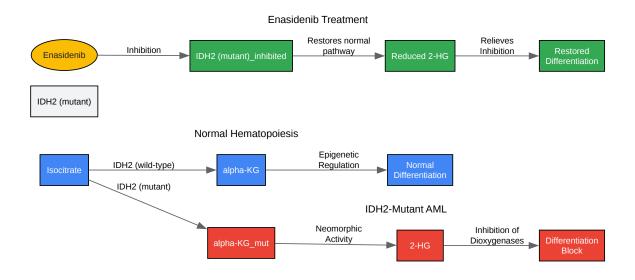
Introduction

Enasidenib mesylate (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2).[1][2][3] Mutations in the IDH2 gene, primarily at residues R140 and R172, are found in approximately 8-19% of patients with acute myeloid leukemia (AML).[4] These mutations lead to a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation. [3][6] Enasidenib selectively targets these mutant IDH2 enzymes, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation.[5][7] This document provides detailed protocols for the in vitro application of Enasidenib Mesylate on AML cell lines.

Mechanism of Action

Enasidenib allosterically binds to and inhibits the mutant IDH2 enzyme, preventing the reduction of α -KG to 2-HG.[8] This leads to a significant decrease in intracellular 2-HG levels, which in turn restores the function of α -KG-dependent dioxygenases.[6] The restoration of normal epigenetic regulation lifts the block on hematopoietic differentiation, inducing AML blasts to mature into functional myeloid cells.[5] Notably, Enasidenib's primary mechanism is not cytotoxic; it promotes cellular differentiation rather than inducing apoptosis.[9]





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Figure 1: Enasidenib's mechanism of action in IDH2-mutant AML.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **Enasidenib Mesylate** against various IDH2-mutant enzymes and cell lines.

Enzyme	IC50 (nM)	Reference
IDH2 R140Q	100	[2]
IDH2 R172K	400	[2]
IDH2 R140Q homodimer	100 (at 16h)	[3]
IDH2 R140Q/WT heterodimer	30	[3]
IDH2 R172K/WT heterodimer	10	[3]



Cell Line	Assay	Endpoint	Value	Reference
TF-1 (IDH2- R140Q)	Differentiation	-	Induced	[10]
Primary AML Blasts (IDH2- R140Q/R172K)	Proliferation	-	Inhibited	[10]
Primary AML Blasts (IDH2- R140Q)	2-HG Reduction	-	>90%	[6]

Experimental Protocols Cell Culture and Drug Preparation

Recommended AML Cell Lines:

- TF-1 (ATCC CRL-2003): An erythroleukemia cell line that can be engineered to express mutant IDH2.[10]
- Primary AML patient samples: With confirmed IDH2 R140 or R172 mutations.

Culture Conditions:

- Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for TF-1 cells, 2 ng/mL of recombinant human GM-CSF.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 2-3 days to maintain logarithmic growth.

Enasidenib Mesylate Preparation:

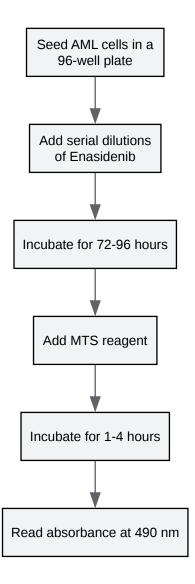
- Prepare a 10 mM stock solution of Enasidenib Mesylate in DMSO.
- Store the stock solution in aliquots at -20°C.



 For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.



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Figure 2: Workflow for the MTS-based cell viability assay.

Materials:



- AML cell suspension
- 96-well clear-bottom microplates
- Enasidenib Mesylate working solutions
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Plate reader

Procedure:

- Seed 5,000-10,000 cells per well in 100 μL of culture medium in a 96-well plate.
- Add 100 μL of Enasidenib working solutions at 2x the final desired concentrations (e.g., ranging from 0.01 μM to 10 μM). Include a vehicle control (DMSO).
- Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[8][11][12]

Materials:

- Treated and untreated AML cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)



Flow cytometer

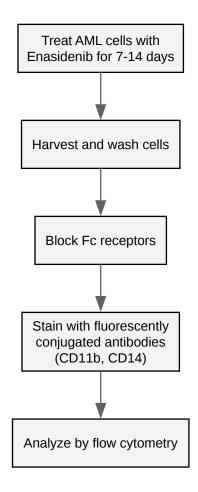
Procedure:

- Culture AML cells with and without various concentrations of Enasidenib for 48-72 hours.
- Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Myeloid Differentiation Assay (Flow Cytometry)

This protocol is designed to assess the induction of myeloid differentiation markers.





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Figure 3: Workflow for the myeloid differentiation assay.

Materials:

- Treated and untreated AML cells
- FACS buffer (PBS with 2% FBS)
- Fc block reagent
- Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b-PE, CD14-APC).[13]
- Flow cytometer

Procedure:



- Culture AML cells with Enasidenib (e.g., 1 μ M) or vehicle control for 7-14 days, replenishing the medium and drug every 3-4 days.
- Harvest approximately 1 x 10⁶ cells per sample and wash with FACS buffer.
- Resuspend cells in 100 μL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
- Add the recommended concentrations of anti-CD11b and anti-CD14 antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- · Wash the cells twice with FACS buffer.
- Resuspend the cells in 300-500 μL of FACS buffer.
- Analyze the samples using a flow cytometer to quantify the percentage of CD11b+ and CD14+ cells.

2-Hydroxyglutarate (2-HG) Measurement

This protocol provides a general workflow for measuring intracellular 2-HG levels using a commercially available colorimetric or fluorometric assay kit or by LC-MS.[14][15]

Materials:

- Treated and untreated AML cells
- 2-HG Assay Kit or access to an LC-MS facility
- Reagents for cell lysis (as per kit instructions or LC-MS protocol)

Procedure using an Assay Kit:

- Culture AML cells with Enasidenib or vehicle control for 24-72 hours.
- Harvest a sufficient number of cells (typically 1-2 x 106) and wash with cold PBS.
- Lyse the cells according to the assay kit's protocol.



- Perform the assay following the manufacturer's instructions, which typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output.
- Measure the signal using a plate reader.
- Calculate the 2-HG concentration based on a standard curve.

Procedure for LC-MS:

- · Culture and harvest cells as described above.
- Extract metabolites using a suitable solvent (e.g., 80% methanol).
- Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify D-2-HG.[14][15]

Conclusion

Enasidenib Mesylate is a targeted therapy that effectively induces differentiation in IDH2-mutant AML cells by inhibiting the production of the oncometabolite 2-HG. The protocols provided in this document offer a framework for the in vitro investigation of Enasidenib's effects on AML cell lines, enabling researchers to further explore its mechanism of action and potential therapeutic applications.

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- To cite this document: BenchChem. [Enasidenib Mesylate: In Vitro Protocols for AML Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607306#enasidenib-mesylate-protocol-for-aml-cell-lines]

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